6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of methoxy groups at the 6th and 7th positions and a 2-methylpropyl group at the 1st position of the dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline derivatives . This method typically involves the reaction of a benzaldehyde derivative with an amine in the presence of an acid catalyst to form the isoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The compound’s methoxy groups and isoquinoline ring system play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness
What sets 6,7-Dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(2-methylpropyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H21NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h8-10H,5-7H2,1-4H3 |
InChI Key |
COAYVFJQIHKDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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